molecular formula C7H10N4O2S B6519865 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946221-94-9

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519865
CAS RN: 946221-94-9
M. Wt: 214.25 g/mol
InChI Key: ONUGQNOARYBYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . They are considered important in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several steps. For instance, new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared and then brominated using NBS to produce novel bis(2-bromoacetyl)phenoxy)acetamides . These were then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .

Scientific Research Applications

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is widely used in scientific research applications. It has been used to synthesize a variety of organic compounds, including antibiotics, drugs, and other biologically active molecules. It has also been used in the synthesis of peptides, proteins, and enzymes, as well as in the production of various polymers. In addition, this compound has been used in the synthesis of various organic semiconductors and materials for organic electronics.

Mechanism of Action

Target of Action

The primary target of 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its function . This inhibition disrupts the biosynthesis of the chorismate end product, which is crucial for the survival of certain bacteria .

Biochemical Pathways

The affected pathway is the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . The inhibition of Shikimate dehydrogenase disrupts this pathway, leading to a deficiency in chorismate, which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds in bacteria .

Pharmacokinetics

The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to the compound , have been studied . In silico pharmacokinetic and molecular modeling studies have also been summarized , which could provide insights into the ADME properties of the compound.

Result of Action

The result of the compound’s action is the inhibition of Shikimate dehydrogenase, leading to a disruption in the shikimate pathway . This disruption results in a deficiency in chorismate, affecting the survival of certain bacteria .

Advantages and Limitations for Lab Experiments

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be synthesized in a variety of ways, allowing for the synthesis of a variety of complex molecules. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that this compound is a strong base, and can react with other compounds in the laboratory, leading to potential safety hazards.

Future Directions

The future of 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is promising, as it has a variety of potential applications in scientific research. One potential application is the use of this compound in the synthesis of peptides, proteins, and enzymes. In addition, it could be used in the synthesis of organic semiconductors and materials for organic electronics. It could also be used in the synthesis of novel drugs, as well as in the development of new drug delivery systems. Finally, this compound could be used in the development of new materials for biomedical applications, such as tissue engineering and regenerative medicine.

Synthesis Methods

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can be synthesized in a variety of ways. The most common method is a reaction between 2-amino-5-methoxybenzylideneamino-N-methyl-1,3-thiazolium chloride and acetic anhydride. This reaction produces a compound that can then be further purified and isolated. Other methods include the use of acetic acid, methanol, and sulfuric acid, as well as reactions with other organic compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide are largely determined by its interactions with various biomolecules. It has been found to exhibit potent inhibitory activities against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound’s ability to inhibit these enzymes suggests that it may interact with them in a manner that prevents their normal functioning.

Cellular Effects

The cellular effects of this compound are largely related to its enzyme inhibitory activities. By inhibiting key enzymes, this compound can significantly influence cell function. For instance, its antimicrobial activity suggests that it may interfere with essential metabolic processes in microbial cells

Molecular Mechanism

Its potent enzyme inhibitory activities suggest that it may bind to these enzymes and prevent them from catalyzing their respective reactions

Metabolic Pathways

Given its enzyme inhibitory activities, it may interact with enzymes involved in various metabolic pathways

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-13-4-5(12)8-6-9-10-7-11(6)2-3-14-7/h2-4H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGQNOARYBYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.